molecular formula C12H17N3O2 B2532866 1-[2-(1-ethyl-1H-pyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one CAS No. 2094357-32-9

1-[2-(1-ethyl-1H-pyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one

Cat. No.: B2532866
CAS No.: 2094357-32-9
M. Wt: 235.287
InChI Key: RKHNBGJRHSJJJM-UHFFFAOYSA-N
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Description

1-[2-(1-ethyl-1H-pyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one is an organic compound that features a morpholine ring substituted with a pyrazole moiety and a propenone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-ethyl-1H-pyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one typically involves the reaction of 1-ethyl-1H-pyrazole-4-amine with a ketone reagent to form the corresponding alcohol, which is then oxidized to yield the desired ketone . The reaction conditions often include the use of organic solvents such as ethanol or dichloromethane and may require catalysts or oxidizing agents to facilitate the transformation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-ethyl-1H-pyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[2-(1-ethyl-1H-pyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(1-ethyl-1H-pyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1-ethyl-1H-pyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-3-12(16)14-5-6-17-11(9-14)10-7-13-15(4-2)8-10/h3,7-8,11H,1,4-6,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHNBGJRHSJJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2CN(CCO2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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